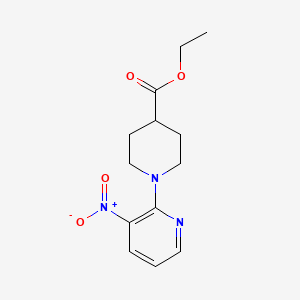

![molecular formula C29H33ClF2N2O2 B1399140 N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride](/img/structure/B1399140.png)

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride

Overview

Description

SNAP 94847 hydrochloride is a high-affinity and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1 receptor). It is used primarily in scientific research to study the effects of blocking the MCH1 receptor, which is involved in various physiological processes such as anxiety, depression, and food intake regulation .

Mechanism of Action

Target of Action

SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1) . The MCH1 receptor is a G-protein coupled receptor involved in regulating food intake, energy balance, and body weight .

Mode of Action

SNAP 94847 hydrochloride binds with high affinity to the MCH1 receptor, displaying over 80-fold and 500-fold selectivity over α1A and D2 receptors respectively . As an antagonist, it blocks the action of the melanin-concentrating hormone at the MCH1 receptor .

Biochemical Pathways

It’s known that the mch1 receptor is involved in the regulation of feeding behavior and energy homeostasis . By blocking the MCH1 receptor, SNAP 94847 hydrochloride may influence these pathways.

Pharmacokinetics

In animal studies, SNAP 94847 hydrochloride has shown good bioavailability (59%), low plasma and blood clearances of 4.2 L/hr/kg and 3.3 L/hr/kg, respectively, and a half-life of 5.2 hours . These properties suggest that the compound is well-absorbed and persists in the body for a significant amount of time, which could enhance its therapeutic effects.

Result of Action

SNAP 94847 hydrochloride has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . This suggests that it may have potential applications in the treatment of conditions related to feeding behavior and possibly mood disorders .

Action Environment

The action of SNAP 94847 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as diet, stress, and individual metabolic differences can potentially influence the compound’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

SNAP 94847 hydrochloride plays a significant role in biochemical reactions by acting as an antagonist to MCHR1. It binds with high affinity to the MCHR1 receptor, with a dissociation constant (Kd) of 530 pM and an inhibition constant (Ki) of 2.2 nM . This compound exhibits minimal cross-reactivity with other G-protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters . The interaction of SNAP 94847 hydrochloride with MCHR1 inhibits the receptor’s activity, thereby modulating various downstream signaling pathways.

Cellular Effects

SNAP 94847 hydrochloride influences various cellular processes by modulating MCHR1 activity. It has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting MCHR1, which plays a role in regulating mood, appetite, and energy homeostasis . These effects highlight the potential therapeutic applications of SNAP 94847 hydrochloride in treating conditions such as anxiety, depression, and obesity.

Molecular Mechanism

At the molecular level, SNAP 94847 hydrochloride exerts its effects by binding to the MCHR1 receptor and inhibiting its activity. This binding prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone (MCH), thereby blocking the downstream signaling pathways associated with MCHR1 activation . The inhibition of MCHR1 by SNAP 94847 hydrochloride leads to changes in gene expression and enzyme activity, contributing to its observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SNAP 94847 hydrochloride have been observed to change over time. The compound exhibits good stability and bioavailability, with a half-life of 5.2 hours in rats . Long-term administration of SNAP 94847 hydrochloride has been shown to produce sustained effects on locomotion and neurogenesis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of SNAP 94847 hydrochloride vary with different dosages in animal models. In rats, oral administration of the compound at 20 mg/kg for 21 days resulted in a significant increase in ambulation compared to untreated animals . Higher doses of SNAP 94847 hydrochloride have been associated with exaggerated locomotor responses and increased neurogenesis . It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use in research and therapeutic applications.

Metabolic Pathways

SNAP 94847 hydrochloride is involved in various metabolic pathways, primarily through its interaction with MCHR1. The compound’s inhibition of MCHR1 affects the formation of myo-inositol phosphate, a key metabolite in cellular signaling . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, SNAP 94847 hydrochloride is transported and distributed through various mechanisms. The compound exhibits good bioavailability and low plasma and blood clearances, indicating efficient transport and distribution . SNAP 94847 hydrochloride’s interaction with transporters and binding proteins may influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

SNAP 94847 hydrochloride’s subcellular localization is primarily determined by its interaction with MCHR1. The compound’s high affinity for MCHR1 directs it to specific cellular compartments where the receptor is localized . This targeting is crucial for the compound’s activity and function, as it ensures that SNAP 94847 hydrochloride effectively inhibits MCHR1 and modulates the associated signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

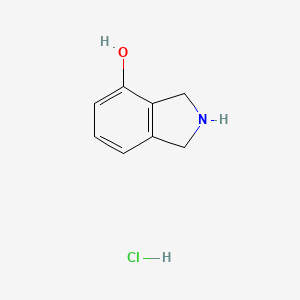

The synthesis of SNAP 94847 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

- Formation of the core piperidine structure.

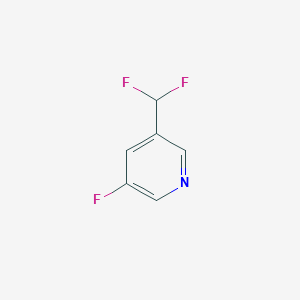

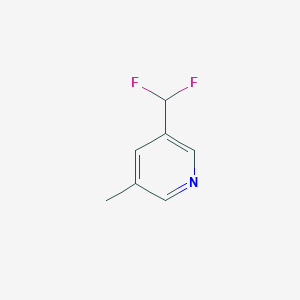

- Introduction of the difluorophenoxy group.

- Coupling with the appropriate aniline derivative.

- Final hydrochloride salt formation.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of SNAP 94847 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

- Bulk synthesis of the core intermediates.

- Large-scale coupling reactions.

- Purification through crystallization or chromatography.

- Formation of the hydrochloride salt and packaging under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SNAP 94847 hydrochloride undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

SNAP 94847 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactions of MCH1 receptor antagonists.

Biology: Investigates the role of the MCH1 receptor in physiological processes such as neurogenesis and food intake regulation.

Medicine: Explores potential therapeutic applications for anxiety, depression, and obesity by blocking the MCH1 receptor.

Industry: Utilized in the development of new drugs targeting the MCH1 receptor .

Comparison with Similar Compounds

Similar Compounds

SNAP 94847: The non-hydrochloride form of the compound.

MCH1 receptor antagonists: Other compounds that block the MCH1 receptor, such as T-226296 and ATC0175.

Uniqueness

SNAP 94847 hydrochloride is unique due to its high affinity and selectivity for the MCH1 receptor, with minimal cross-reactivity to other receptors. This specificity makes it a valuable tool for studying the MCH1 receptor’s role in various physiological processes and potential therapeutic applications .

Properties

IUPAC Name |

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUDFNRQKUBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)

acetic acid](/img/structure/B1399070.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)